Satraplatin - 129580-63-8

Satraplatin

Catalog Number: EVT-281939
CAS Number: 129580-63-8
Molecular Formula: C10H22Cl2N2O4Pt
Molecular Weight: 500.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Satraplatin, also known by its developmental codes JM-216, BMS-182751, and BMY-45594, is an orally bioavailable platinum-based anticancer compound. [] It is classified as a third-generation platinum drug, a group that includes oxaliplatin. [, ] Satraplatin is a prodrug that, upon entering the body, is metabolized into its active form, JM-118. [, ]

Satraplatin has been the subject of extensive preclinical and clinical research for its potential use in treating various cancers. Its primary research significance lies in its unique properties compared to other platinum-based compounds, such as oral bioavailability, potential activity in cisplatin-resistant tumors, and a potentially milder toxicity profile. [, , ]

Future Directions
  • Biomarker Development: Identifying reliable biomarkers to predict satraplatin response is crucial for optimizing its clinical use. [, ] Research focusing on genetic signatures, such as "BRCAness", and other potential predictive factors like DNA repair pathways, could guide patient selection for satraplatin therapy. [, ]
  • Combination Therapies: Investigating satraplatin's efficacy in combination with other chemotherapeutic agents, targeted therapies, or radiation therapy holds promise for enhancing its therapeutic index and overcoming resistance mechanisms. [, ]
  • Drug Delivery Optimization: Continued research into novel drug delivery strategies, including nanoparticles and targeted delivery systems, may further improve satraplatin's bioavailability, reduce toxicity, and enhance its accumulation in tumor tissues. [, , ]
  • Understanding Resistance Mechanisms: A deeper understanding of the mechanisms underlying satraplatin resistance will be crucial for developing strategies to overcome or circumvent it, potentially leading to more durable responses. [, ]
Classification

Satraplatin belongs to the class of platinum-based chemotherapeutic agents. As a member of the mixed amine platinum(IV) dicarboxylate dichloride series, it is designed to enhance therapeutic efficacy while minimizing toxicity associated with traditional platinum drugs. Its unique structure allows it to circumvent some mechanisms of drug resistance commonly seen with other platinum agents .

Synthesis Analysis

The synthesis of satraplatin involves several key steps that transform platinum(II) complexes into the final product. The general method includes:

  1. Oxidation of Platinum(II) Complexes: Platinum(II) complexes are oxidized using hydrogen peroxide to form octahedral platinum dihydroxo complexes.
  2. Formation of Dicarboxylate Complexes: These complexes are then treated with acid anhydride solvents at ambient temperature for several hours, leading to the formation of dicarboxylate series complexes.
  3. Ligand Substitution: The final compound is synthesized by introducing cyclohexylamine and acetate groups as stable ligands while retaining dichloro leaving groups.

This synthetic pathway is crucial for generating the specific structural characteristics that confer satraplatin's unique pharmacological properties, including its enhanced lipophilicity and stability under physiological conditions .

Molecular Structure Analysis

Satraplatin has a complex molecular structure characterized by:

  • Chemical Formula: C14_{14}H18_{18}Cl2_2N2_2O4_4Pt
  • Molecular Weight: Approximately 415.0 g/mol
  • Coordination Geometry: The platinum atom is coordinated in an octahedral geometry with two chloride ions and two acetate groups, alongside a cyclohexylamine moiety.

The asymmetrical arrangement of ligands (notably the cyclohexylamine group) differentiates satraplatin from other platinum compounds like cisplatin, which possesses symmetrical amine groups. This structural asymmetry is believed to contribute to satraplatin's ability to evade recognition by DNA repair mechanisms in cancer cells, enhancing its cytotoxic effects against resistant tumor types .

Chemical Reactions Analysis

Satraplatin undergoes several important chemical reactions that are pivotal to its mechanism of action:

  1. Reduction Reaction: In physiological conditions, satraplatin can be reduced by ascorbate (vitamin C), resulting in the release of reactive platinum species that can bind to DNA.
  2. Formation of DNA Adducts: Once inside the cell, satraplatin forms covalent bonds with DNA, specifically targeting guanine residues. This leads to the formation of inter- and intra-strand crosslinks which disrupt normal DNA replication and transcription processes.
  3. Cell Cycle Arrest: The resulting DNA damage triggers cell cycle arrest, primarily affecting cells in the S phase and subsequently leading to apoptosis.

These reactions highlight satraplatin's role as a DNA-damaging agent similar to cisplatin but with distinct characteristics that may allow it to overcome certain forms of drug resistance .

Mechanism of Action

Satraplatin exerts its cytotoxic effects through a well-defined mechanism involving:

  • DNA Binding: The drug binds covalently to DNA at guanine bases, leading to crosslinking that prevents proper DNA replication.
  • Cell Cycle Disruption: This binding induces cell cycle arrest at the S phase and G2 phase, thereby inhibiting cellular proliferation.
  • Apoptosis Induction: The accumulation of DNA damage activates apoptotic pathways within the cell.

Notably, satraplatin's unique ligand structure allows it to evade some cellular repair mechanisms that typically recognize and repair damage caused by other platinum drugs. This property enhances its effectiveness against tumors that have developed resistance to classical agents like cisplatin .

Physical and Chemical Properties Analysis

Satraplatin possesses several notable physical and chemical properties:

  • Solubility: It is relatively lipophilic due to its acetate groups and cyclohexylamine moiety, which increases its bioavailability but decreases water solubility.
  • Stability: Satraplatin is more stable in acidic environments compared to alkaline conditions and is sensitive to light.
  • Kinetics: The rate of reduction by ascorbate occurs over approximately 50 minutes, allowing sufficient time for gastrointestinal absorption before conversion into active metabolites.

These properties play a crucial role in determining the pharmacokinetic profile of satraplatin and its therapeutic potential .

Applications

Satraplatin has been primarily investigated for its application in oncology:

  • Cancer Treatment: It has shown efficacy against various malignancies including prostate cancer, breast cancer, lung cancer, and ovarian cancer.
  • Clinical Trials: Notably, satraplatin has been evaluated in Phase III clinical trials for metastatic castrate-resistant prostate cancer (CRPC), demonstrating potential benefits over traditional therapies despite not achieving FDA approval.

The ability of satraplatin to circumvent resistance mechanisms associated with other platinum-based therapies makes it a promising candidate for further research and development in treating resistant forms of cancer .

Properties

CAS Number

129580-63-8

Product Name

Satraplatin

IUPAC Name

azane;cyclohexanamine;platinum(4+);diacetate;dichloride

Molecular Formula

C10H22Cl2N2O4Pt

Molecular Weight

500.3 g/mol

InChI

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4

InChI Key

CKNPWBAXEKSCRG-UHFFFAOYSA-J

SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

is-acetatoamminedichlorocyclohexylamine platinum(IV)
JM 216
JM-216
JM216
satraplatin
trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV)

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.